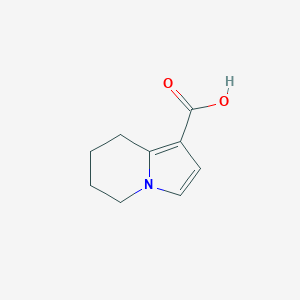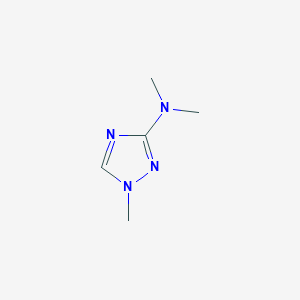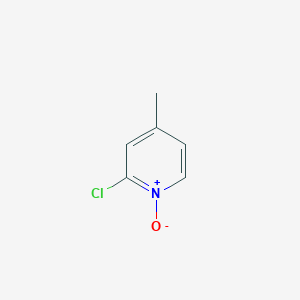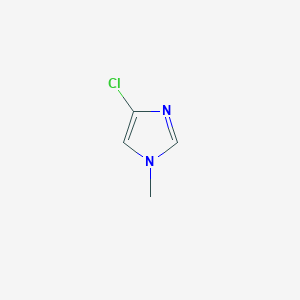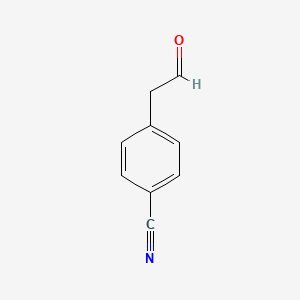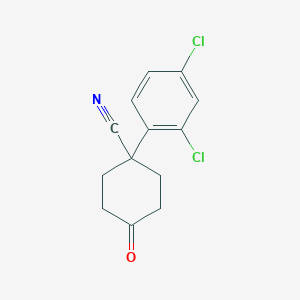
2-苯基-1,2,3,4-四氢喹喔啉
描述
2-Phenyl-1,2,3,4-tetrahydroquinoxaline is an organic compound with the molecular formula C14H14N2 It belongs to the class of quinoxalines, which are nitrogen-containing heterocyclic compounds
科学研究应用
2-Phenyl-1,2,3,4-tetrahydroquinoxaline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antioxidant and its ability to inhibit certain enzymes.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of materials with specific electronic or optical properties.
作用机制
Target of Action
2-Phenyl-1,2,3,4-tetrahydroquinoxaline is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound . Quinoxaline derivatives have been found to exhibit a wide range of biological activities and can act against many targets, receptors, or microorganisms . .
Mode of Action
Quinoxaline derivatives have been found to interact with their targets, leading to various changes . For instance, some quinoxaline compounds have been found to inhibit DPP-4, a key enzyme involved in glucose metabolism .
Biochemical Pathways
Given the broad range of biological activities exhibited by quinoxaline derivatives, it can be inferred that multiple pathways could potentially be affected .
Pharmacokinetics
Some quinoxaline compounds have been found to obey lipinski’s rule, indicating efficient oral bioavailability .
Result of Action
Quinoxaline derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects .
生化分析
Biochemical Properties
2-Phenyl-1,2,3,4-tetrahydroquinoxaline plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of many drugs and xenobiotics. The interaction between 2-Phenyl-1,2,3,4-tetrahydroquinoxaline and cytochrome P450 can lead to the inhibition or activation of the enzyme, thereby affecting the metabolic pathways of other compounds. Additionally, 2-Phenyl-1,2,3,4-tetrahydroquinoxaline has been found to bind to certain receptor proteins, influencing signal transduction pathways and cellular responses .
Cellular Effects
The effects of 2-Phenyl-1,2,3,4-tetrahydroquinoxaline on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 2-Phenyl-1,2,3,4-tetrahydroquinoxaline can alter the expression of genes involved in cell proliferation and apoptosis, leading to changes in cell growth and survival. It also affects cellular metabolism by interacting with metabolic enzymes, thereby influencing the production and utilization of energy within the cell .
Molecular Mechanism
The molecular mechanism of action of 2-Phenyl-1,2,3,4-tetrahydroquinoxaline involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For example, 2-Phenyl-1,2,3,4-tetrahydroquinoxaline has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can activate or inhibit signal transduction pathways by binding to receptor proteins, leading to changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Phenyl-1,2,3,4-tetrahydroquinoxaline can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or certain chemical environments. Long-term exposure to 2-Phenyl-1,2,3,4-tetrahydroquinoxaline has been observed to cause changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-Phenyl-1,2,3,4-tetrahydroquinoxaline vary with different dosages in animal models. At low doses, this compound has been found to have minimal toxic effects and can modulate biochemical pathways without causing significant adverse effects. At higher doses, 2-Phenyl-1,2,3,4-tetrahydroquinoxaline can exhibit toxic effects, including hepatotoxicity and neurotoxicity. These dose-dependent effects highlight the importance of careful dosage control in experimental settings .
Metabolic Pathways
2-Phenyl-1,2,3,4-tetrahydroquinoxaline is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conversion to various metabolites. These metabolic transformations can affect the compound’s activity and toxicity, influencing its overall impact on cellular function and biochemical processes .
Transport and Distribution
The transport and distribution of 2-Phenyl-1,2,3,4-tetrahydroquinoxaline within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by active transport mechanisms, allowing it to reach its target sites within the cell. Once inside the cell, 2-Phenyl-1,2,3,4-tetrahydroquinoxaline can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of 2-Phenyl-1,2,3,4-tetrahydroquinoxaline is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, 2-Phenyl-1,2,3,4-tetrahydroquinoxaline may be localized to the mitochondria, where it can influence mitochondrial function and energy production. Its localization to other organelles, such as the nucleus or endoplasmic reticulum, can also affect its interactions with biomolecules and its overall impact on cellular processes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-1,2,3,4-tetrahydroquinoxaline typically involves the condensation of o-phenylenediamine with phenylacetaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the desired tetrahydroquinoxaline. Commonly used reducing agents include sodium borohydride or hydrogen gas in the presence of a catalyst such as palladium on carbon .
Industrial Production Methods
Industrial production of 2-Phenyl-1,2,3,4-tetrahydroquinoxaline may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to achieve these goals .
化学反应分析
Types of Reactions
2-Phenyl-1,2,3,4-tetrahydroquinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can further hydrogenate the compound to form fully saturated derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinoxaline derivatives.
Reduction: Fully saturated tetrahydroquinoxaline derivatives.
Substitution: Halogenated or nitrated tetrahydroquinoxaline derivatives.
相似化合物的比较
Similar Compounds
1,2,3,4-Tetrahydroquinoxaline: Lacks the phenyl group, resulting in different chemical properties and reactivity.
2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline: Contains methyl groups instead of a phenyl group, affecting its steric and electronic properties.
2-Methyl-1,2,3,4-tetrahydroquinoxaline: Similar to 2-Phenyl-1,2,3,4-tetrahydroquinoxaline but with a methyl group instead of a phenyl group.
Uniqueness
2-Phenyl-1,2,3,4-tetrahydroquinoxaline is unique due to the presence of the phenyl group, which enhances its stability and reactivity compared to its analogs. This structural feature also contributes to its potential biological activities and makes it a valuable compound for various applications .
属性
IUPAC Name |
2-phenyl-1,2,3,4-tetrahydroquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2/c1-2-6-11(7-3-1)14-10-15-12-8-4-5-9-13(12)16-14/h1-9,14-16H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMCNTPSVIZBYSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=CC=CC=C2N1)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70549512 | |
| Record name | 2-Phenyl-1,2,3,4-tetrahydroquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70549512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5021-47-6 | |
| Record name | 2-Phenyl-1,2,3,4-tetrahydroquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70549512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-phenyl-1,2,3,4-tetrahydroquinoxaline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



